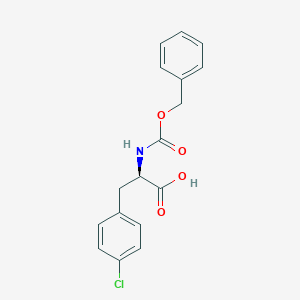

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Übersicht

Beschreibung

®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a chlorophenyl group attached to a propanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution of racemic mixtures.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

Deprotection of the amino group: The Cbz group is removed under mild acidic or hydrogenolytic conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid often involves large-scale synthesis using flow chemistry techniques. These methods offer improved efficiency, scalability, and safety compared to traditional batch processes. Flow reactors enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it a useful tool in biochemical assays.

Medicine

In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid serves as an intermediate in the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

- ®-2-(((Methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

- ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various applications. Compared to its analogs, it offers unique binding properties and reactivity patterns, which can be exploited in the design of new molecules and materials.

Biologische Aktivität

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as a chiral compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C18H18ClNO4

- Molecular Weight: 347.8 g/mol

- CAS Number: 78131-31-4

- Structure: The compound features a benzyloxycarbonyl (Cbz) group attached to an amino acid backbone with a 4-chlorophenyl moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, facilitating enzyme-substrate interactions. Additionally, the 4-chlorophenyl group enhances binding affinity to specific molecular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for potential applications in neuroprotection and the treatment of neurodegenerative diseases.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several key enzymes:

- Monoamine Oxidase B (MAO-B): It acts as a selective and competitive inhibitor of MAO-B, with an IC50 value indicating effective inhibition at low concentrations. This inhibition is beneficial for conditions such as Parkinson's disease, where MAO-B activity is elevated.

- Butyrylcholinesterase (BChE): The compound also exhibits inhibitory effects on BChE, which is relevant in the context of Alzheimer's disease therapy.

Case Studies and Research Findings

- In Vitro Toxicity Studies:

- Neuroprotective Effects:

-

Comparative Studies:

- When compared with structurally similar compounds, this compound demonstrated superior enzyme inhibition profiles and antioxidant activities, highlighting its unique biological properties.

Data Table: Biological Activities of this compound

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | ROS Scavenging Assay | Significant reduction in ROS |

| MAO-B Inhibition | Enzyme Assay | IC50 = 0.51 μM |

| BChE Inhibition | Enzyme Assay | IC50 = 7.00 μM |

| In Vitro Toxicity | MTT Assay | >80% cell viability at 100 μg/mL |

Eigenschaften

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUPPXPENCAKM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624572 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126251-16-9 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.